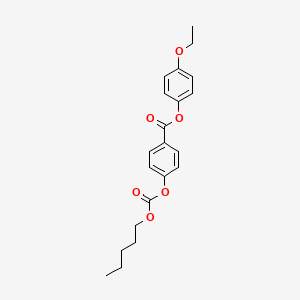

4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate

説明

4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate is a member of the phenyl pentyl carbonate ester family and is often used as a building block in organic synthesis . It is characterized by a phenyl group attached to a pentyl carbonate moiety, with an ethoxyphenoxy carbonyl group linked to the phenyl ring .

Synthesis Analysis

Unfortunately, I was unable to find specific information on the synthesis of 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate.Molecular Structure Analysis

The molecular formula of 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate is C21H24O6 . The InChI code is 1S/C21H24O6/c1-3-5-6-15-25-21(23)27-19-9-7-16(8-10-19)20(22)26-18-13-11-17(12-14-18)24-4-2/h7-14H,3-6,15H2,1-2H3 . The molecular weight is 372.42 g/mol .Physical And Chemical Properties Analysis

The boiling point of 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate is 506.1ºC at 760 mmHg . The flash point is 220ºC . The density is 1.151g/cm³ . It has 6 H-Bond acceptors and 0 H-Bond donors .科学的研究の応用

Synthesis and Characterization in Polyurethanes

Phenoxycarbonyloxymethyl ethylene carbonate 4, which is related to 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate, was synthesized for use in polyurethanes with pendant hydroxyl groups. These polyurethanes contain both primary and secondary hydroxyl groups and are amorphous materials. Their glass transition temperature varies with the number of methylene groups between the urethane groups (Ubaghs, Fricke, Keul, & Höcker, 2004).

Role in Epoxy-Polycarbonate Blends

In a study on epoxy−polycarbonate blends, carbonate groups reacted with epoxide in the presence of a tertiary amine, leading to the formation of aromatic/aliphatic and aliphatic/aliphatic carbonates. This is significant for understanding the transesterification reactions in such blends (Li, Ma, Chen, Lin, & Chang, 1996).

Biodegradation Studies

A study focused on the biodegradation of Bisphenol A, which is structurally related to 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate, highlighted the use of laccase in a reverse micelles system for the oxidative degradation of hydrophobic phenols like Bisphenol A (Chhaya & Gupte, 2013).

Biodegradable Micelles in Drug Delivery

The synthesis of pH-responsive biodegradable micelles from block copolymers comprising novel acid-labile polycarbonate hydrophobe and poly(ethylene glycol) (PEG) was explored. This approach is relevant for targeted delivery of anticancer drugs, showing potential in pharmaceutical applications (Chen, Meng, Li, Ji, & Zhong, 2009).

Catalysis and Organic Synthesis

In the field of organic synthesis, the compound has been used in palladium-catalyzed cyclization reactions of propargylic carbonates with nucleophiles, leading to the synthesis of substituted 2,3-dihydrofurans and benzofurans. This underscores its utility in creating complex organic molecules (Yoshida, Morishita, Fujita, & Ihara, 2005).

Polycarbonate Synthesis and Biodegradation

A significant aspect of 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate's utility is in the synthesis and biodegradation of polycarbonates. Understanding the biodegradation of these polymers is crucial for addressing waste management issues associated with their use (Artham & Doble, 2008).

Safety And Hazards

特性

IUPAC Name |

(4-ethoxyphenyl) 4-pentoxycarbonyloxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O6/c1-3-5-6-15-25-21(23)27-19-9-7-16(8-10-19)20(22)26-18-13-11-17(12-14-18)24-4-2/h7-14H,3-6,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVUSHDHMLLZBDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(=O)OC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90342108 | |

| Record name | 4-Ethoxyphenyl 4-{[(pentyloxy)carbonyl]oxy}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate | |

CAS RN |

33926-46-4 | |

| Record name | 4-Ethoxyphenyl 4-{[(pentyloxy)carbonyl]oxy}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

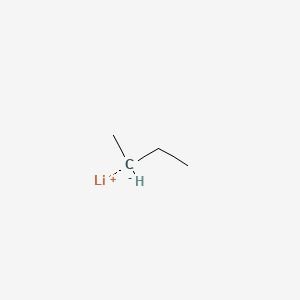

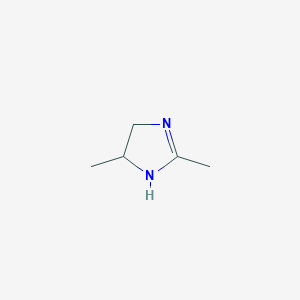

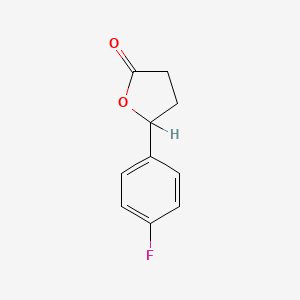

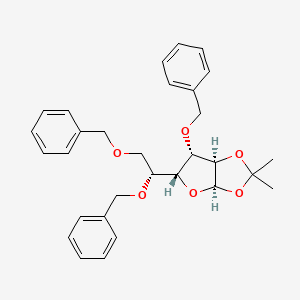

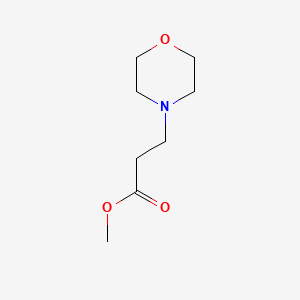

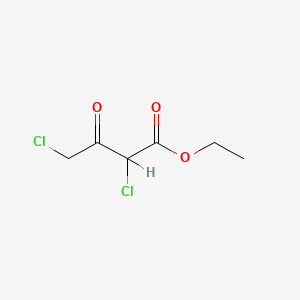

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

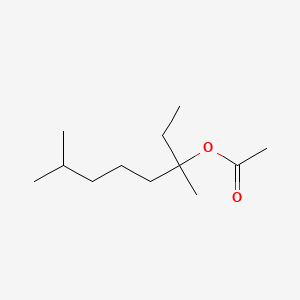

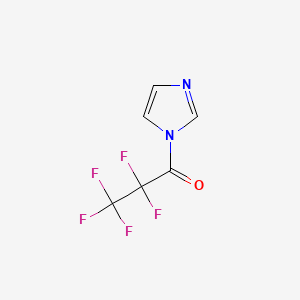

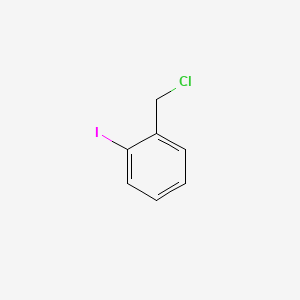

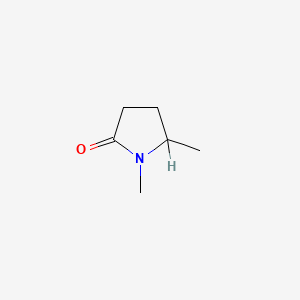

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bis[(5-nitrofuran-2-yl)methylidene]hydrazine](/img/structure/B1581125.png)